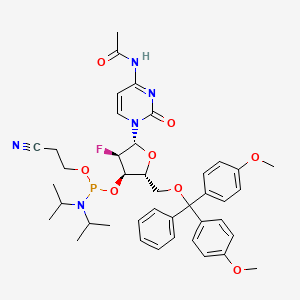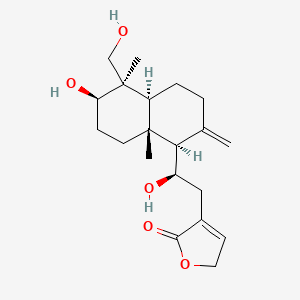
2'-F-Ac-dC Phosphoramidite
Descripción general
Descripción
2’-F-Ac-dC Phosphoramidite is a phosphoramidite used in the preparation of cyclic purine dinucleotides . It adopts an RNA-type sugar conformation due to the high electronegativity of fluorine . This sugar conformation makes RNA duplexes (A-form) generally more thermodynamically stable than DNA duplexes (B-form) .
Synthesis Analysis
Phosphoramidites are synthesized from nucleoside monomers and are fundamental for the automated chemical synthesis of oligonucleotides . The synthesis cycle involves four chemical reactions: detritylation, coupling, capping, and oxidation . The synthesis of phosphoramidites from their corresponding alcohols can be accomplished with short reaction times, near-quantitative yields, and without the need for purification before being submitted directly to automated oligonucleotide synthesis .Molecular Structure Analysis
2’-F-Ac-dC Phosphoramidite contains a total of 109 bonds; 60 non-H bonds, 23 multiple bonds, 18 rotatable bonds, 4 double bonds, 1 triple bond, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 secondary amide (aliphatic), 1 amidine derivative, 1 nitrile (aliphatic), 2 ethers (aliphatic) .Chemical Reactions Analysis
The addition of 2’-F-RNA residues to oligodeoxynucleotides progressively increases the thermal stability of their duplexes with RNA . The stabilization is additive at approximately 2° per residue . This compares favorably with 2’-OMe-RNA at around 1.5° and RNA at 1.1° per residue .Physical And Chemical Properties Analysis
2’-F-Ac-dC Phosphoramidite has a molecular weight of 789.84 . It adopts an RNA-type sugar conformation, presumably due to the high electronegativity of fluorine .Aplicaciones Científicas De Investigación
Scientific Research Applications of 2'-F-Ac-dC Phosphoramidite
Synthesis of DNA Segments with Epigenetic Bases : 2'-F-Ac-dC Phosphoramidite plays a crucial role in synthesizing DNA segments, especially for inserting epigenetic bases into DNA. A study by Schröder et al. (2014) developed a 5-formyl-2'-deoxycytidine (fdC) phosphoramidite building block that significantly aids in synthesizing DNA segments with high purity and yield, including all four epigenetic bases. This is particularly valuable for the scientific community interested in epigenetic research (Schröder et al., 2014).
Preparation of Spin-Labeled DNA for EPR Studies : In the field of nucleic acid research, the preparation of spin-labeled oligodeoxynucleotides using 2'-F-Ac-dC Phosphoramidite is significant. Giordano et al. (2001) synthesized TEMPO-labeled phosphoramidites, including 2'-F-Ac-dC, for the automatic synthesis of EPR-active oligodeoxynucleotides. This allows for precise insertion of paramagnetic probes into nucleic acids, facilitating advanced studies on nucleic acid dynamics and structural modifications (Giordano et al., 2001).
Nucleoside Activation During Oligonucleotide Synthesis : The activation of nucleoside phosphoramidites, including 2'-F-Ac-dC, is a crucial step in oligonucleotide synthesis. A study by Vargeese et al. (1998) introduced 4,5-dicyanoimidazole (DCI) as an effective activator for the coupling of phosphoramidites. The study highlighted that DCI accelerates the coupling process compared to traditional methods, enhancing the efficiency of oligonucleotide synthesis (Vargeese et al., 1998).
Safety And Hazards
Direcciones Futuras
The development of an on-demand flow synthesis of phosphoramidites from their corresponding alcohols is reported . This methodology allows for the synthesis of sterically hindered as well as redox unstable phosphoramidites . The vision for this technology is direct integration into DNA synthesizers thereby omitting manual synthesis and storage of phosphoramidites .
Propiedades
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H49FN5O8P/c1-27(2)47(28(3)4)56(53-25-11-23-43)55-38-35(54-39(37(38)42)46-24-22-36(44-29(5)48)45-40(46)49)26-52-41(30-12-9-8-10-13-30,31-14-18-33(50-6)19-15-31)32-16-20-34(51-7)21-17-32/h8-10,12-22,24,27-28,35,37-39H,11,25-26H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,39-,56?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFKJHKDSRXNFL-UTXREMQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49FN5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736409 | |
| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-F-Ac-dC Phosphoramidite | |
CAS RN |
159414-99-0 | |
| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B598377.png)


![Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B598382.png)